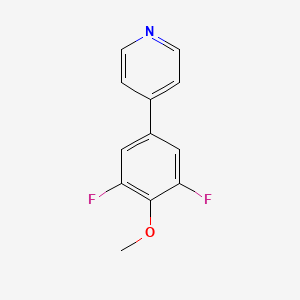

4-(3,5-Difluoro-4-methoxyphenyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H9F2NO |

|---|---|

Molecular Weight |

221.20 g/mol |

IUPAC Name |

4-(3,5-difluoro-4-methoxyphenyl)pyridine |

InChI |

InChI=1S/C12H9F2NO/c1-16-12-10(13)6-9(7-11(12)14)8-2-4-15-5-3-8/h2-7H,1H3 |

InChI Key |

GTJBBUSYSQIECP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1F)C2=CC=NC=C2)F |

Origin of Product |

United States |

Significance and Research Context of Fluorinated Pyridine Compounds

The introduction of fluorine atoms into organic molecules, particularly into aromatic systems like pyridine (B92270), is a widely used strategy in medicinal chemistry and materials science. Fluorine's unique properties—high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and biological characteristics.

Fluorinated pyridine and pyrimidine (B1678525) compounds are central to the development of pharmaceuticals. nih.govbeilstein-journals.org The strategic placement of fluorine can alter a compound's metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing its half-life in biological systems. nih.gov Furthermore, fluorine can modify the acidity or basicity of nearby functional groups, which can enhance a molecule's binding affinity to biological targets like enzymes or receptors. beilstein-journals.orgnih.gov For example, the electronegativity of fluorine can lead to more favorable interactions within a protein's active site. beilstein-journals.org This has been a key factor in the design of numerous drugs, including anticancer agents and kinase inhibitors. nih.govnjtech.edu.cn The 2-amino-pyridine moiety, a related structure, is a common feature in many kinase inhibitors where it often binds to the kinase hinge region. njtech.edu.cn

In the realm of materials science, the inclusion of fluorine in pyridine-based structures can impart desirable properties such as high thermal stability and chemical inertness. These attributes make them valuable components in the creation of advanced polymers and other materials designed for use in demanding environments.

Overview of Aryl Pyridine Derivatives in Chemical Sciences

General Synthetic Strategies for Pyridine Core Construction

The formation of the pyridine nucleus is a cornerstone of heterocyclic chemistry, with numerous methods developed to build this essential scaffold from simpler acyclic precursors.

One-pot syntheses are highly valued for their efficiency, reduced waste, and shorter reaction times. nih.gov These methods often involve the condensation of several components in a single reaction vessel to form the pyridine ring. A notable example is the Bohlmann-Rahtz pyridine synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound, ammonia (B1221849), and an alkynone. core.ac.uk This three-component reaction proceeds through a tandem Michael addition-heterocyclization with excellent control over the resulting substitution pattern (regiochemistry). core.ac.uk Microwave irradiation has been shown to accelerate these reactions and improve yields significantly. nih.govcore.ac.uk

Another prominent one-pot strategy is the Hantzsch dihydropyridine (B1217469) synthesis, first reported in 1881. wikipedia.org This reaction typically combines an aldehyde, two equivalents of a β-keto ester (like ethyl acetoacetate), and a nitrogen source such as ammonia or ammonium (B1175870) acetate (B1210297). wikipedia.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine. wikipedia.org Modern variations of this synthesis have been developed to be more environmentally friendly, utilizing water as a solvent and proceeding as a one-pot process with direct aromatization using oxidizing agents like ferric chloride or potassium permanganate. wikipedia.org

A study in 2023 highlighted a green, one-pot, four-component reaction to create novel pyridine derivatives using microwave irradiation, achieving excellent yields (82%–94%) in very short reaction times (2–7 minutes). nih.govacs.org

Multicomponent reactions (MCRs) are a powerful tool in synthetic chemistry, prized for their atom economy and ability to generate complex molecules in a single step. nih.gov The synthesis of pyridines is well-suited to MCR strategies. The Hantzsch synthesis is a classic example of a [2+2+1+1] multicomponent approach for constructing the pyridine nucleus. wikipedia.orgtaylorfrancis.com

Variations on the classic Hantzsch reaction have been developed to introduce different functionalities. For instance, substrates containing a nitrile group can be used in place of one or both of the β-dicarbonyl compounds. taylorfrancis.com For creating non-symmetrical pyridines, a modified three-component Hantzsch approach is often more efficient. taylorfrancis.com More recent developments include a two-pot, three-component synthesis based on the Diels-Alder reactions of 2-azadienes, which are generated via a redox-neutral catalytic intermolecular aza-Wittig reaction. nih.gov This method provides rapid access to diverse tri- and tetrasubstituted pyridines. nih.gov

| Reaction Name | Components | Key Features |

| Bohlmann-Rahtz Synthesis | 1,3-Dicarbonyl compound, Ammonia, Alkynone | Three-component, tandem Michael addition-heterocyclization, high regioselectivity. core.ac.uk |

| Hantzsch Synthesis | Aldehyde, 2x β-Keto ester, Nitrogen donor (e.g., Ammonium acetate) | [2+2+1+1] MCR, forms a dihydropyridine intermediate requiring oxidation. wikipedia.orgtaylorfrancis.com |

| Microwave-Assisted MCR | Aldehyde, Ethyl cyanoacetate, Acetophenone derivative, Ammonium acetate | Four-component, green methodology, high yields, short reaction times. nih.govacs.org |

| Aza-Wittig/Diels-Alder | Aryl aldehyde, α,β-Unsaturated acid, Enamine | Three-component, forms 2-azadienes for subsequent [4+2] cycloaddition. nih.gov |

Functionalization and Derivatization of Pyridine Rings

Once the pyridine core is formed, or by starting with a pre-functionalized pyridine, the desired substituents can be introduced. For 4-(3,5-Difluoro-4-methoxyphenyl)pyridine, this involves creating a carbon-carbon bond between the pyridine C4 position and the difluorinated phenyl ring.

The most widely used method for forming carbon-carbon bonds between aromatic rings is the Suzuki-Miyaura cross-coupling reaction. rsc.org This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. nih.govnih.gov

To synthesize the target molecule, a plausible route involves the Suzuki-Miyaura coupling of a 4-halopyridine (e.g., 4-bromopyridine (B75155) or 4-chloropyridine) with (3,5-difluoro-4-methoxyphenyl)boronic acid. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base. rsc.org Research on dihalopyridines shows that the reactivity of the halogen positions can be selective. For instance, in 2,4-dihalopyridines, coupling preferentially occurs at the C4 position. rsc.org This inherent selectivity is advantageous for directing the coupling to the desired location on the pyridine ring. rsc.org

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Reaction Type |

| 4-Halopyridine | (3,5-Difluoro-4-methoxyphenyl)boronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Suzuki-Miyaura Coupling rsc.org |

| 2,4-Dichloropyridine | Phenylboronic acid | Palladium catalyst, Ligand | Site-selective Suzuki-Miyaura Coupling (C4 over C2) rsc.org |

Visible-light photoredox catalysis has emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. This methodology is particularly useful for synthesizing fluorinated pyridine analogues. organic-chemistry.orgacs.orgnih.gov

One reported method describes the synthesis of diversely substituted 3-fluoropyridines from two different ketone components. acs.orgnih.gov The process involves the photoredox coupling of an α,α-difluoro-β-iodoketone with a silyl (B83357) enol ether, catalyzed by an iridium complex such as fac-Ir(ppy)₃ under blue LED irradiation. organic-chemistry.orgacs.orgnih.gov The resulting intermediate diketone undergoes a subsequent one-pot condensation with ammonium acetate to form the 3-fluoropyridine (B146971) ring. organic-chemistry.orgacs.orgnih.gov This approach provides an efficient route to complex fluorinated pyridines from readily available starting materials. acs.org

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing nucleophiles, including fluoride (B91410), onto electron-deficient aromatic and heteroaromatic rings. researchgate.netepa.gov To incorporate fluorine onto a pyridine ring, a precursor with a good leaving group (such as a nitro group or a halogen) positioned ortho or para to the ring nitrogen is typically required. researchgate.netepa.govnih.gov

The reaction involves the displacement of the leaving group by a fluoride anion, often sourced from reagents like cesium fluoride (CsF) or potassium fluoride (KF). nih.govgoogleapis.com For example, the nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by fluoride using CsF in refluxing DMSO, yielding the corresponding 3-fluoropyridine product. nih.govresearchgate.net Similarly, chlorine atoms on polychlorinated pyridines can be exchanged for fluorine using KF, with the positions at C2 and C6 being the most reactive towards substitution. googleapis.com This strategy is a direct and often effective way to install fluorine atoms onto the pyridine scaffold. nih.gov

Precursor Synthesis and Reactivity in Fluorinated Aryl Pyridine Formation

The synthesis of fluorinated aryl pyridines, such as this compound, relies heavily on the strategic preparation of key precursors and an understanding of their inherent reactivity. The introduction of fluorine atoms into aromatic systems significantly alters the electronic properties of the molecules, which in turn governs the synthetic routes available for constructing the final biaryl framework.

The generation of fluorinated aromatic precursors is often achieved through nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of industrial organofluorine chemistry. nih.gov A prominent example is the Halex (halogen exchange) process, where chloro- or bromo-aromatics are converted to their fluoro-analogues using inorganic fluoride sources like potassium fluoride (KF). nih.govgoogleapis.com For a precursor like 3,5-difluoro-4-methoxy-halobenzene, this would involve the displacement of halogens from a corresponding dihalo-anisole derivative. The rate-determining step in this process is the addition of the fluoride ion to form a Meisenheimer complex, making activated aryl chlorides suitable substrates. nih.gov

Another classical method for introducing fluorine is the Balz-Schiemann reaction, which involves the thermal decomposition of aromatic diazonium tetrafluoroborates (ArN₂⁺BF₄⁻). nih.gov This method can be used to convert an amino group on an aromatic ring into a fluorine atom, providing a pathway to fluorinated precursors from readily available anilines. Variations of this reaction utilize reagents like HF/pyridine to achieve fluorodediazoniation. nih.gov

The reactivity of these fluorinated precursors is dictated by the strong electron-withdrawing nature of the fluorine atoms. This effect acidifies the C-H bonds on the fluorinated ring, particularly those flanked by two fluorine atoms, making them susceptible to functionalization. acs.org This enhanced acidity can be exploited in metal-catalyzed C-H activation/arylation reactions, allowing for the direct formation of the aryl-pyridine bond. The electronic control exerted by the fluorine substituents can thus direct the regioselectivity of the coupling reaction. acs.org

The table below summarizes key precursor types and their reactivity profiles in the context of forming fluorinated aryl pyridines.

| Precursor Type | Common Synthetic Method | Key Reactivity Feature | Application in Aryl Pyridine Synthesis |

| Fluorinated Haloarenes | Halex Process, Balz-Schiemann Reaction | Substrates for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The C-X (X=Cl, Br, I) bond is the reactive site. | Coupling with pyridineboronic acids or esters. |

| Fluorinated Boronic Acids/Esters | Borylation of fluorinated haloarenes | Reactive partners in Palladium-catalyzed cross-coupling reactions. | Coupling with halopyridines (e.g., 4-chloropyridine). |

| Fluorinated Aryldiazonium Salts | Diazotization of fluorinated anilines | Undergo Balz-Schiemann reaction to install fluorine; can be used in other coupling reactions. | Primarily for synthesis of the fluorinated aryl moiety itself. |

| Fluorinated Phenols | Reaction with sulfuryl fluoride (SO₂F₂) | Can be converted to fluorosulfates, which are excellent electrophilic partners in cross-coupling reactions. nih.gov | Provides an alternative to haloarenes for Suzuki couplings. |

Advanced Synthetic Techniques for this compound Analogues

Modern synthetic chemistry offers a range of advanced techniques for the efficient and selective construction of complex molecules like this compound and its analogues. These methods often rely on transition-metal catalysis to form the critical carbon-carbon bond between the fluorinated phenyl ring and the pyridine heterocycle.

The Suzuki-Miyaura cross-coupling reaction is a preeminent and versatile method for this purpose. scholaris.cacdnsciencepub.com This palladium-catalyzed reaction typically involves the coupling of an arylboronic acid or ester with an aryl halide. To synthesize the target compound, one could react 4-halopyridine (e.g., 4-bromopyridine) with (3,5-difluoro-4-methoxyphenyl)boronic acid, or conversely, couple a 4-pyridylboronic acid with a 1-halo-3,5-difluoro-4-methoxybenzene. The choice of catalyst, such as Pd(dppf)Cl₂, and reaction conditions are crucial for achieving high yields. cdnsciencepub.com This methodology is highly valued for its functional group tolerance and allows for the synthesis of a wide array of heteroatom-rich biaryl compounds, which are significant in drug discovery. scholaris.ca

Another powerful strategy is the direct C-H bond functionalization. Instead of pre-functionalizing both coupling partners with halides and boron reagents, these methods activate a C-H bond on one of the rings for direct arylation. For instance, Rh(III)-catalyzed C-H functionalization has been developed for preparing multi-substituted pyridines. nih.gov Similarly, palladium-catalyzed C-H bond arylation can be applied to fluorinated arylpyridines, where the fluorine atoms help to direct the regioselectivity of the functionalization. acs.org

Furthermore, direct C-H fluorination has emerged as a state-of-the-art technique for synthesizing fluorinated heterocycles. researchgate.net Methods using reagents like silver(II) fluoride (AgF₂) allow for the site-selective fluorination of a single C-H bond in pyridines, typically adjacent to the nitrogen atom. researchgate.net While this specific approach may be more suited for creating analogues with fluorine on the pyridine ring, it highlights the trend towards more direct and efficient synthetic routes, minimizing the need for multi-step precursor synthesis.

The following table outlines several advanced synthetic techniques applicable to the synthesis of this compound and its analogues.

| Synthetic Technique | Catalyst/Reagent | Key Features | Example Application |

| Suzuki-Miyaura Cross-Coupling | Palladium complexes (e.g., Pd(dppf)Cl₂) | High functional group tolerance; couples boronic acids/esters with halides. cdnsciencepub.com | Coupling of (3,5-difluoro-4-methoxyphenyl)boronic acid with 4-bromopyridine. |

| C-H Bond Arylation | Palladium catalysts | Forms C-C bonds by activating a C-H bond, reducing the need for pre-functionalization. acs.org | Direct arylation of a fluorinated pyridine precursor. |

| Rh(III)-Catalyzed C-H Functionalization | [Cp*RhCl₂]₂/metal acetate | One-step method for synthesizing multi-substituted pyridines from oximes and alkynes. nih.gov | Construction of highly substituted fluorinated pyridine cores for analogues. |

| Direct C-H Fluorination | Silver(II) Fluoride (AgF₂) | Site-selective fluorination of C-H bonds on the pyridine ring under mild conditions. researchgate.net | Synthesis of analogues with additional fluorine atoms on the pyridine moiety. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Constants

Proton NMR spectroscopy provides insights into the number and types of hydrogen atoms in a molecule. The ¹H NMR spectrum of 4-(3,5-Difluoro-4-methoxyphenyl)pyridine is expected to exhibit distinct signals for the protons on both the pyridine (B92270) and the difluoromethoxyphenyl rings.

The protons on the pyridine ring typically appear in the aromatic region of the spectrum. The protons at the 2- and 6-positions of the pyridine ring are chemically equivalent and are expected to appear as a doublet, coupled to the protons at the 3- and 5-positions. Similarly, the protons at the 3- and 5-positions are also equivalent and will appear as a doublet, coupled to the 2- and 6-protons.

For the difluoromethoxyphenyl moiety, the two aromatic protons are equivalent and are expected to show a triplet splitting pattern due to coupling with the two adjacent fluorine atoms. The methoxy (B1213986) group protons will appear as a sharp singlet, typically in the upfield region of the aromatic signals.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2', H-6' (Pyridine) | ~8.70 | d | ~5.0 |

| H-3', H-5' (Pyridine) | ~7.50 | d | ~5.0 |

| H-2, H-6 (Phenyl) | ~7.30 | t | J(H,F) ~8-10 |

| -OCH₃ | ~3.90 | s | - |

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of this compound will display distinct signals for each unique carbon atom. The presence of fluorine atoms will cause splitting of the signals for the carbon atoms in the difluoromethoxyphenyl ring due to carbon-fluorine coupling.

The carbon atoms of the pyridine ring will appear in the downfield region characteristic of aromatic heterocycles. The carbon attached to the phenyl ring (C-4') will be a singlet, while the other pyridine carbons will show signals based on their electronic environment.

In the difluoromethoxyphenyl ring, the carbon atoms directly bonded to fluorine (C-3 and C-5) will exhibit a large coupling constant (¹JCF). The carbon attached to the methoxy group (C-4) and the carbon attached to the pyridine ring (C-1) will also show smaller long-range couplings to the fluorine atoms. The methoxy carbon will appear as a singlet in the upfield region.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| C-4' (Pyridine) | ~150 | s | - |

| C-2', C-6' (Pyridine) | ~150 | s | - |

| C-3', C-5' (Pyridine) | ~121 | s | - |

| C-1 (Phenyl) | ~125 | t | ³J(C,F) ~3-5 |

| C-2, C-6 (Phenyl) | ~112 | t | ²J(C,F) ~15-20 |

| C-3, C-5 (Phenyl) | ~158 | d | ¹J(C,F) ~240-260 |

| C-4 (Phenyl) | ~140 | t | ²J(C,F) ~10-15 |

| -OCH₃ | ~56 | s | - |

Fluorine-19 NMR (¹⁹F NMR) for Fluoro-Substituted Systems

Fluorine-19 NMR is a highly sensitive technique for the characterization of organofluorine compounds. semanticscholar.org The ¹⁹F NMR spectrum of this compound is expected to show a single signal for the two equivalent fluorine atoms. This signal will appear as a triplet due to coupling with the two adjacent aromatic protons (H-2 and H-6). The chemical shift of this signal will be in the typical range for aromatic fluorine atoms.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| F-3, F-5 | ~ -110 to -130 | t | J(F,H) ~8-10 |

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational modes include:

C-H stretching from the aromatic rings, typically appearing above 3000 cm⁻¹.

C=C and C=N stretching vibrations from the aromatic pyridine and phenyl rings, observed in the 1400-1600 cm⁻¹ region.

C-O stretching of the methoxy group, which usually gives a strong absorption band around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

C-F stretching vibrations, which are typically strong and found in the 1100-1300 cm⁻¹ region.

C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ range, which can provide information about the substitution pattern of the aromatic rings.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch (-OCH₃) | 2950-2850 | Medium |

| Aromatic C=C/C=N Stretch | 1600-1450 | Strong to Medium |

| Asymmetric C-O-C Stretch | ~1250 | Strong |

| C-F Stretch | 1300-1100 | Strong |

| Symmetric C-O-C Stretch | ~1050 | Strong |

| Aromatic C-H Out-of-Plane Bend | 900-700 | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation of the molecular ion will produce a series of daughter ions, providing further structural information.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, allowing for the determination of the elemental formula. The exact mass of the [M+H]⁺ ion for C₁₂H₉F₂NO can be calculated and compared with the experimentally determined value to confirm the molecular formula with high confidence.

| Analysis | Predicted Value |

|---|---|

| Molecular Formula | C₁₂H₉F₂NO |

| Molecular Weight (Nominal) | 221 |

| HRMS (ESI) Calculated for [M+H]⁺ (C₁₂H₁₀F₂NO⁺) | 222.0725 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the aromatic pyridine and phenyl rings. The conjugation between the two rings will influence the position and intensity of these absorption maxima (λmax). For similar aromatic systems, characteristic absorption bands are often observed in the region of 250 to 390 nm. rsc.org

| Transition | Predicted λmax (nm) | Solvent |

|---|---|---|

| π → π* | ~260-290 | Methanol or Ethanol |

Other Chromatographic and Spectroscopic Techniques (e.g., GC-MS, LC-MS)

The structural elucidation and analysis of "this compound" can be further complemented by hyphenated chromatographic and mass spectrometric techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are instrumental in the separation, identification, and quantification of the compound in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For "this compound," its application would involve the vaporization of the compound and its separation on a chromatographic column before detection by a mass spectrometer. The retention time in the gas chromatogram is a characteristic feature for identification, while the mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint.

The successful application of GC-MS for the analysis of fluorinated polymers has been demonstrated, where pyrolysis-GC/MS was used for structural elucidation. nih.gov While "this compound" is not a polymer, the principles of GC-MS in identifying fluorinated compounds are transferable. The fragmentation pattern in the mass spectrum would be expected to show characteristic losses of fragments such as fluorine, methyl, and methoxy groups, as well as cleavage of the bond between the phenyl and pyridine rings.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that is particularly well-suited for the analysis of non-volatile or thermally labile compounds. nih.gov It has become a key tool for the identification of metabolites of new molecular imaging probes and for the quantification of various compounds in complex mixtures. nih.govnih.gov

In the context of "this compound," LC-MS would be the preferred method for its analysis in biological matrices or for its quantification at trace levels. The compound would first be separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), followed by detection and identification using a mass spectrometer.

Several analytical methods have been developed for related compounds using LC-MS. For instance, a sensitive and reliable HPLC-tandem mass spectrometry (HPLC-MS/MS) method was developed for the identification and quantification of thirteen lupin alkaloids. mdpi.com This demonstrates the capability of LC-MS/MS for the analysis of nitrogen-containing heterocyclic compounds. Furthermore, LC-MS methods have been successfully employed for the analysis of other fluorinated and methoxy-containing organic molecules. nih.govmdpi.com

The choice of ionization source in LC-MS is critical. For a compound like "this compound," electrospray ionization (ESI) would likely be a suitable choice due to the presence of the basic pyridine nitrogen atom, which can be readily protonated to form a positive ion. nih.gov Atmospheric pressure chemical ionization (APCI) could also be considered, especially if the compound exhibits moderate polarity. nih.govmdpi.com

The mass spectrum obtained from LC-MS analysis would provide the molecular weight of the compound and, with tandem mass spectrometry (MS/MS), detailed structural information through collision-induced dissociation. The fragmentation pattern would be expected to be similar to that observed in GC-MS, with characteristic losses of functional groups.

The following table summarizes the key aspects of GC-MS and LC-MS for the analysis of "this compound":

| Technique | Sample Requirements | Separation Principle | Ionization Methods | Expected Fragmentation | Applications |

| GC-MS | Volatile and thermally stable | Partitioning between a stationary phase and a mobile gas phase | Electron Ionization (EI) | Loss of F, CH3, OCH3; cleavage of phenyl-pyridine bond | Purity assessment, identification of volatile impurities |

| LC-MS | Soluble in a suitable solvent | Partitioning between a stationary phase and a mobile liquid phase | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | Similar to GC-MS, with potential for softer ionization and observation of the molecular ion | Quantification in complex matrices, metabolite identification, stability studies |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the molecular structure and electronic properties of chemical compounds. These methods, ranging from the highly accurate but computationally intensive ab initio techniques to the more efficient Density Functional Theory (DFT) and semiempirical methods, provide a detailed picture of molecular characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine a molecule's optimized geometry and electronic properties. nih.govnih.gov For "4-(3,5-Difluoro-4-methoxyphenyl)pyridine," DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to find the molecule's minimum energy conformation. nih.govnih.gov

| Structural Parameter | Predicted Value | Description |

|---|---|---|

| C-C (Pyridine Ring) | ~1.39 Å | Typical aromatic carbon-carbon bond length. |

| C-N (Pyridine Ring) | ~1.34 Å | Aromatic carbon-nitrogen bond length in the pyridine (B92270) ring. |

| C-C (Phenyl Ring) | ~1.40 Å | Typical aromatic carbon-carbon bond length. |

| C-F | ~1.35 Å | Carbon-fluorine bond length, influenced by fluorine's high electronegativity. |

| C-O (Methoxy) | ~1.37 Å | Bond between the phenyl ring and the methoxy (B1213986) oxygen. |

| C-C (Inter-ring) | ~1.48 Å | Single bond connecting the pyridine and phenyl rings. |

| Dihedral Angle (Py-Ph) | ~30-40° | Twist angle between the planes of the two aromatic rings. |

Note: The values in the table are representative theoretical predictions based on DFT principles for similar molecular structures and are not from a direct experimental study of the title compound.

Beyond DFT, other quantum mechanical methods offer different balances of accuracy and computational cost for characterizing molecules.

Ab initio Methods: These methods, such as Hartree-Fock (HF), calculate molecular properties from first principles without using experimental data for parameterization. nih.gov They provide a fundamental understanding of molecular systems but are computationally demanding, making them more suitable for smaller molecules. nih.govresearchgate.net For a molecule of this size, ab initio calculations can serve as a benchmark for validating results from less computationally intensive methods like DFT.

Semiempirical Methods: These methods, such as AM1 or PM6, are derived from Hartree-Fock theory but incorporate approximations and parameters derived from experimental data. acs.org This approach significantly reduces computation time, allowing for the study of much larger molecular systems or more extensive conformational sampling. acs.org While less accurate than ab initio or DFT methods, they are useful for initial screenings of molecular properties and for studying large assemblies of molecules where higher-level theories are not feasible. acs.orgacs.org

Molecular Orbital Analysis: HOMO-LUMO Interactions and Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. aimspress.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info

For "this compound," the HOMO is expected to be localized primarily on the electron-rich 3,5-difluoro-4-methoxyphenyl ring, particularly influenced by the electron-donating methoxy group. Conversely, the LUMO is likely centered on the electron-deficient pyridine ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. aimspress.com These energy values and the gap can be calculated using DFT and are essential for predicting the molecule's behavior in chemical reactions and its potential applications in materials science. nih.gov

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 to -7.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO | -0.5 to -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| Energy Gap (ΔE) | ~5.0 to 6.0 eV | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. |

Note: The energy values are representative for similar substituted biaryl systems and illustrate the application of FMO theory. aimspress.commdpi.com

Electrostatic Potential (MEP/ESP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govuni-muenchen.de The MEP is mapped onto the molecule's electron density surface, using a color scale to indicate different potential regions.

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.

Blue: Indicates regions of most positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack.

Green: Represents regions of neutral or near-zero potential.

For "this compound," the MEP map would reveal the most negative potential (red) localized around the nitrogen atom of the pyridine ring due to its lone pair of electrons. researchgate.netresearchgate.net This site is the primary center for protonation and interactions with electrophiles. The highly electronegative fluorine atoms and the oxygen of the methoxy group would also create regions of negative potential. Regions of positive potential (blue) would be found around the hydrogen atoms of the aromatic rings. This detailed map provides a clear picture of where the molecule is most likely to interact with other charged or polar species. preprints.org

Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational analysis using DFT allows for the prediction of infrared (IR) and Raman spectra. researchgate.netmdpi.com By calculating the harmonic vibrational frequencies of the optimized molecular structure, each vibrational mode can be assigned to specific motions of the atoms, such as stretching, bending, or twisting. nih.govmdpi.com

These theoretical spectra can be correlated with experimental data to confirm the molecular structure. For "this compound," key predicted vibrational modes would include:

Aromatic C-H stretching: Typically found in the 3100-3000 cm⁻¹ region. ajchem-a.com

C-O stretching (methoxy): Vibrations associated with the ether linkage.

C-F stretching: Strong vibrations expected in the 1360-1000 cm⁻¹ range due to the electronegative fluorine atoms. ajchem-a.com

Pyridine ring vibrations: Characteristic stretching and deformation modes of the heterocyclic ring.

Phenyl ring vibrations: Modes corresponding to the substituted benzene (B151609) ring.

Comparing the calculated frequencies (often scaled to correct for systematic errors) with experimental IR and Raman spectra is a powerful method for structural elucidation. nih.gov

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Pyridine and Phenyl Rings |

| Aromatic C=C/C=N Stretch | 1600 - 1450 | Pyridine and Phenyl Rings |

| C-F Stretch | 1350 - 1150 | Difluoro Substituents |

| C-O-C Asymmetric Stretch | 1275 - 1200 | Methoxy Group |

| C-O-C Symmetric Stretch | 1075 - 1020 | Methoxy Group |

| In-plane C-H Bend | 1300 - 1000 | Aromatic Rings |

| Out-of-plane C-H Bend | 900 - 675 | Aromatic Rings |

Note: This table presents theoretically expected vibrational frequency ranges for the specified functional groups based on DFT analysis of analogous compounds. nih.govnih.govajchem-a.com

Reaction Mechanism Modeling through Computational Approaches

Computational methods are instrumental in modeling reaction mechanisms, providing insights into the transition states, intermediates, and energy barriers of a chemical transformation. A common and efficient method for synthesizing 4-arylpyridines is the Suzuki-Miyaura cross-coupling reaction. nih.govmdpi.com This reaction typically involves the palladium-catalyzed coupling of a pyridine derivative with an arylboronic acid.

For the synthesis of "this compound," this could involve reacting 4-chloropyridine (B1293800) or 4-bromopyridine (B75155) with (3,5-difluoro-4-methoxyphenyl)boronic acid. DFT calculations can be used to model the entire catalytic cycle:

Oxidative Addition: The initial step where the aryl halide adds to the palladium(0) catalyst.

Transmetalation: The transfer of the aryl group from the boronic acid to the palladium complex, a step often facilitated by a base. acs.org

Reductive Elimination: The final step where the two aryl groups couple, forming the product and regenerating the palladium(0) catalyst.

By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed. mdpi.comnih.gov This modeling helps in understanding the role of ligands, the base, and solvents, and can guide the optimization of reaction conditions to improve yield and efficiency. acs.orgnih.gov

Therefore, it is not possible to provide the detailed, scientifically accurate article for the requested sections and subsections with verifiable data, research findings, and data tables as per the instructions. Generating such an article would require fabricating data, which falls outside the scope of providing factual and accurate information.

Crystallographic Analysis and Solid State Structural Research

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the molecular and crystal structure of a compound. This technique would provide crucial data on the molecule's architecture and how it organizes itself in the solid state.

A single-crystal X-ray diffraction study would reveal the precise bond lengths, bond angles, and torsion angles within the 4-(3,5-Difluoro-4-methoxyphenyl)pyridine molecule. This would allow for a detailed understanding of the planarity of the pyridine (B92270) and difluoromethoxyphenyl rings and the dihedral angle between them. This geometric information is critical for understanding the molecule's intrinsic shape and potential for interaction with other molecules.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal system | |

| Space group | |

| a (Å) | |

| b (Å) | |

| c (Å) | |

| α (°) | |

| β (°) | |

| γ (°) | |

| Volume (ų) | |

| Z | |

| Density (calculated) (g/cm³) | |

| R-factor (%) |

Note: This table represents the type of data that would be obtained from a single-crystal X-ray diffraction experiment. The fields are empty as no experimental data for the specific compound has been found.

Beyond the individual molecule, X-ray diffraction elucidates how molecules are arranged in the crystal lattice. This analysis would identify any significant intermolecular interactions, such as hydrogen bonds, halogen bonds (C-F···H or C-F···π), π-π stacking, or van der Waals forces, that govern the supramolecular assembly. Understanding the crystal packing is essential for predicting and explaining the material's physical properties, such as melting point, solubility, and polymorphism.

Theoretical Calculations of Intermolecular Interaction Energies in Crystal Structures

To complement experimental findings, theoretical calculations are often employed to quantify the energetic contributions of different intermolecular interactions to the stability of the crystal structure. Using quantum chemical methods, the interaction energies for pairs of molecules within the crystal lattice can be calculated. This provides a deeper understanding of the hierarchy and relative strength of the various non-covalent interactions that hold the crystal together.

Table 2: Hypothetical Intermolecular Interaction Energies for this compound

| Interaction Type | Energy (kJ/mol) |

|---|---|

| Electrostatic | |

| Dispersion | |

| Repulsion | |

| Total Interaction Energy |

Note: This table illustrates the kind of data that would be generated from theoretical calculations of intermolecular interaction energies. The fields are blank due to the absence of specific research on this compound.

Structure Activity Relationships Sar and Mechanistic Insights in Medicinal Chemistry

Correlating Structural Modifications with Biological Target Interactions

The structure of 4-(3,5-Difluoro-4-methoxyphenyl)pyridine suggests its potential as a kinase inhibitor, a class of drugs that often feature a heterocyclic core, like pyridine (B92270), which can interact with the ATP-binding site of kinases. nih.govnih.gov Structure-activity relationship (SAR) studies on analogous pyridine-based compounds have provided a framework for understanding these interactions.

The pyridine ring is a common scaffold in biologically active molecules and is the second most common heterocycle in FDA-approved drugs. nih.gov It can participate in hydrogen bonding and pi-stacking interactions within a protein's active site. For kinase inhibitors, the nitrogen atom of the pyridine ring often forms a crucial hydrogen bond with the "hinge region" of the kinase, mimicking the interaction of the adenine (B156593) portion of ATP.

Modifications to the substituents on the pyridine and phenyl rings are critical for tuning potency and selectivity. For example, in studies of pyrido[2,3-d]pyrimidine (B1209978) derivatives, replacing a dichlorophenyl group with a dimethoxyphenyl group resulted in a highly selective inhibitor for the Fibroblast Growth Factor receptor (FGFr) tyrosine kinase. nih.gov This highlights that the nature and position of substituents on the phenyl ring, such as the 3,5-difluoro-4-methoxy substitution in the title compound, are key determinants of target specificity and binding affinity. The methoxy (B1213986) group, in particular, has been shown to enhance the antiproliferative activity of certain pyridine derivatives. nih.gov

| Structural Component | Potential Role in Target Interaction | Supporting Evidence from Analogous Compounds |

|---|---|---|

| Pyridine Ring | Forms key hydrogen bonds with kinase hinge region; serves as a scaffold for substituent orientation. | Common feature in numerous kinase inhibitors, interacting with the ATP binding site. nih.govresearchgate.net |

| 3,5-Difluorophenyl Group | Modulates electronic properties, enhances binding affinity, and can block metabolic oxidation. nih.gov | Fluorine substitution is a common strategy to improve pharmacokinetic properties and target engagement. nih.gov |

| 4-Methoxy Group | Can act as a hydrogen bond acceptor and influence solubility and metabolic stability. | Methoxy groups on phenyl rings of kinase inhibitors can enhance potency and selectivity. nih.govnih.gov |

Role of Fluorine Substitution in Modulating Biological Activity and Selectivity

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to optimize molecular properties. nih.govnih.gov In this compound, the two fluorine atoms on the phenyl ring play a significant role in modulating its biological profile.

Fluorine's high electronegativity can alter the electronic properties of the molecule, influencing pKa and the potential for hydrogen bonding, which can lead to stronger interactions with the target protein. nih.govresearchgate.net The carbon-fluorine bond is stronger than a carbon-hydrogen bond, which can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.gov This often leads to improved bioavailability and a longer half-life.

Furthermore, fluorine substitution can increase the lipophilicity of a molecule, aiding its penetration of cellular membranes and hydrophobic protein pockets. nih.gov The strategic placement of fluorine atoms, as seen in the 3,5-difluoro arrangement, can precisely tune the molecule's conformation and electronic distribution to maximize favorable interactions and selectivity for a specific biological target. rsc.org This precise positioning can create unique electrostatic interactions and displace water molecules from binding pockets, contributing to higher affinity.

The key effects of fluorine substitution are summarized in the table below.

| Property | Effect of Fluorine Substitution | Consequence for Biological Activity |

|---|---|---|

| Metabolic Stability | Blocks sites of oxidative metabolism. nih.gov | Increased bioavailability and duration of action. |

| Binding Affinity | Alters electronic properties, leading to stronger polar interactions with the target. nih.gov | Enhanced potency. |

| Lipophilicity | Increases hydrophobicity. nih.gov | Improved membrane permeability and access to hydrophobic binding pockets. |

| Conformation | Influences the preferred 3D shape of the molecule. | Optimized fit within the target's active site, enhancing selectivity. |

Mechanistic Studies of this compound at the Molecular Level (e.g., Enzyme Inhibition)

While direct mechanistic studies on this compound are not available, its structure strongly suggests a mechanism of action involving competitive enzyme inhibition, particularly of protein kinases. nih.govnih.gov Many kinase inhibitors with a similar diaryl-heterocycle scaffold function as ATP-competitive inhibitors.

In this proposed mechanism, the compound would bind to the ATP-binding pocket of a kinase. The pyridine core would occupy the adenine-binding region, with the nitrogen atom forming a hydrogen bond with the kinase hinge region. The 3,5-difluoro-4-methoxyphenyl group would extend into an adjacent hydrophobic pocket, where the fluorine and methoxy groups could form favorable interactions with amino acid residues, contributing to both affinity and selectivity.

Another potential mechanism, based on studies of structurally related compounds like 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, is the inhibition of tubulin polymerization. nih.govresearchgate.net In this scenario, the compound would bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov

Flavin-dependent monooxygenases are also known to act on pyridine derivatives, catalyzing hydroxylation that can lead to ring cleavage. nih.gov This represents a potential metabolic pathway or, in a specific context, a mechanism of action if the target is such an enzyme. The mechanism often involves the reaction of the substrate with a C(4a)-hydroperoxyflavin intermediate. nih.gov

Ultimately, the precise mechanism depends on the specific enzyme or protein target, which would be identified through comprehensive biological screening.

Computational Approaches to SAR and Ligand-Target Binding (Molecular Docking)

Computational methods like molecular docking are invaluable for predicting and rationalizing the binding of ligands to their biological targets, thereby guiding SAR studies. nih.gov For this compound, docking simulations can be performed to model its interaction with the active site of potential targets, such as protein kinases (e.g., EGFR, VEGFR-2), which are known to be targeted by similar molecules. nih.gov

The process involves generating a 3D model of the ligand and docking it into the crystal structure of the target protein. A scoring function then estimates the binding affinity (e.g., in kcal/mol) and predicts the most likely binding pose. mdpi.com These simulations can reveal key interactions, such as:

Hydrogen bonds: Typically between the pyridine nitrogen and backbone residues of the kinase hinge region.

Hydrophobic interactions: Involving the phenyl ring and nonpolar amino acid residues.

Halogen bonds: The fluorine atoms can act as weak hydrogen bond acceptors or engage in other electrostatic interactions.

The results from such a study can explain why certain structural modifications enhance or diminish activity, providing a rational basis for designing more potent and selective analogs. For instance, a docking study could compare the binding of fluorinated versus non-fluorinated analogs to quantify the contribution of fluorine to the binding energy.

An illustrative table of hypothetical docking results against a protein kinase is shown below.

| Compound | Target Kinase | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| This compound | EGFR | -9.8 | Met793 | H-Bond (Pyridine N) |

| Leu718, Val726 | Hydrophobic (Phenyl Ring) | |||

| 4-(4-methoxyphenyl)pyridine (analog) | EGFR | -8.5 | Met793 | H-Bond (Pyridine N) |

| Leu718, Val726 | Hydrophobic (Phenyl Ring) |

Prediction of Activity Spectra (PASS) Analysis

Prediction of Activity Spectra for Substances (PASS) is an in silico tool used to predict the likely biological activities of a compound based on its chemical structure. clinmedkaz.org The PASS algorithm analyzes the structure-activity relationships for thousands of known biologically active compounds in its training set to make predictions for a new molecule. genexplain.com

The output is a list of potential biological activities, each with a probability of being active (Pa) and a probability of being inactive (Pi). Activities with Pa > Pi are considered possible. A high Pa value (e.g., > 0.7) suggests a high likelihood that the compound will exhibit that activity in experimental testing. clinmedkaz.org

A PASS analysis for this compound would likely predict a range of activities based on its structural similarity to known drugs and bioactive molecules. Given its core structure, plausible predicted activities could include:

Protein kinase inhibitor

Antineoplastic (anticancer) agent

Anti-inflammatory agent

Neurotropic activity

This predictive information is highly valuable in the early stages of drug discovery, as it helps to prioritize compounds for synthesis and biological screening, and can suggest potential new therapeutic applications for existing molecules. nih.gov

The table below presents a hypothetical PASS prediction for the compound, illustrating the type of data generated.

| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) | Interpretation |

|---|---|---|---|

| Protein kinase inhibitor | 0.815 | 0.012 | Very likely to be a protein kinase inhibitor. |

| Antineoplastic | 0.750 | 0.025 | Likely to have anticancer properties. |

| VEGFR-2 inhibitor | 0.690 | 0.041 | Possible activity as a VEGFR-2 inhibitor. |

| Anti-inflammatory | 0.588 | 0.097 | Possible anti-inflammatory activity. |

| CYP450 2C9 inhibitor | 0.510 | 0.150 | Possible interaction with metabolic enzymes. |

Advanced Applications in Chemical Research

Utilization in Materials Science and Engineering

There is currently a lack of specific published research detailing the role of 4-(3,5-Difluoro-4-methoxyphenyl)pyridine in the development of organic semiconducting materials, luminescent materials, or molecular sensors. While the broader families of pyridine (B92270) and fluorinated phenyl derivatives are of significant interest in these fields due to their electronic and photophysical properties, the unique contributions of this specific compound have not been elaborated upon in accessible scientific literature.

Role in Organic Semiconducting Materials

No specific data or research articles were identified that investigate the application of this compound as a component in organic semiconducting materials.

Luminescent Materials and Optical Systems

Similarly, there is no available information on the use of this compound in the creation of luminescent materials or its integration into optical systems.

Design of Molecular Sensors

The potential for this compound to function as a molecular sensor has not been explored in the currently available body of scientific research.

Catalysis and Photocatalysis Research

The application of this compound in the fields of metal-free catalysis and photocatalysis also appears to be an underexplored area of research.

Metal-Free Catalysis

No studies were found that describe the use of this compound as a catalyst in metal-free reaction systems.

Photocatalytic Processes

Information regarding the involvement of this compound in photocatalytic processes is not present in the available literature.

Building Blocks for Complex Organic Scaffolds and Chemical Synthesis

The true value of a compound like this compound in synthetic chemistry lies in its role as a "building block." wikipedia.org Organic building blocks are functionalized molecules that serve as the foundational components for the modular construction of more complex molecular architectures, including nanoparticles, metal-organic frameworks, and supramolecular structures. rdd.edu.iq The pyridine moiety, in particular, is a privileged structure in medicinal chemistry and is a common starting point for the synthesis of pharmacologically active compounds. wikipedia.orgnih.gov

The 4-arylpyridine scaffold of this compound is a key structural feature found in numerous biologically active molecules and functional materials. The synthesis of such scaffolds often relies on powerful cross-coupling reactions. Methodologies like the Suzuki-Miyaura coupling are widely employed to connect aryl halides with arylboronic acids or esters, and this approach is suitable for creating the C-C bond between the pyridine and phenyl rings. researchgate.net For instance, a polychlorinated pyridine can be exhaustively alkylated or arylated using Suzuki-Miyaura conditions, demonstrating the robustness of this reaction for building complex pyridine-based structures. researchgate.net The fluorine and methoxy (B1213986) substituents on the phenyl ring of this compound can modulate its electronic properties, influencing reaction outcomes and the properties of the final product.

The difluorophenyl group is of particular interest. Fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability in drug candidates. Synthesizing complex molecules that incorporate this motif is therefore of significant interest. The Groebke–Blackburn–Bienaymé (GBB) reaction, a multicomponent reaction for creating fused heterocyclic scaffolds, illustrates how substituted pyridines can be incorporated into intricate molecular designs. rsc.orgresearchgate.net While not a direct example, this highlights the general strategy of using pyridine-based building blocks to rapidly generate libraries of complex compounds for screening and development. rsc.orgresearchgate.net

Table 1: Potential Synthetic Reactions Involving this compound

| Reaction Type | Reactant(s) | Product Type | Potential Application |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Ester | Biaryl or Heteroaryl-Aryl Compound | Synthesis of complex ligands, APIs |

| Buchwald-Hartwig Amination | Amine | N-Aryl Pyridine Derivative | Pharmaceutical synthesis |

| C-H Activation/Functionalization | Alkene or Alkyne | Functionalized Pyridine Scaffold | Creation of novel organic materials |

| N-Oxidation | Oxidizing Agent (e.g., m-CPBA) | Pyridine N-oxide | Intermediate for further functionalization |

Coordination Chemistry and Supramolecular Structures

The pyridine nitrogen atom of this compound possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to a wide variety of metal centers. nih.gov This ability to act as a ligand is fundamental to its application in coordination chemistry and the construction of supramolecular assemblies. Transition metal complexes containing pyridine ligands are ubiquitous and have applications ranging from catalysis to materials science. nih.gov

The coordination of a pyridine derivative to a metal ion can lead to the formation of discrete coordination complexes or extended structures like metal-organic frameworks (MOFs). nih.gov The specific geometry and properties of these structures are dictated by the coordination number of the metal, the other ligands present, and the steric and electronic profile of the pyridine ligand itself. The difluoro- and methoxy-substituents on the phenyl ring of the target compound can influence the electron density of the pyridine ring, thereby tuning the strength of the metal-ligand bond.

Beyond simple coordination, such ligands are instrumental in the field of supramolecular chemistry, where non-covalent interactions are used to direct the self-assembly of molecules into larger, ordered structures. The formation of these architectures is driven by interactions such as metal-ligand coordination, hydrogen bonding, π–π stacking, and halogen bonding.

The structure of this compound offers several features that can direct self-assembly:

Metal-Ligand Coordination: The primary interaction involves the pyridine nitrogen coordinating to a metal ion, which can act as a directional "glue" to bring components together.

Hydrogen Bonding: While the molecule itself lacks strong hydrogen bond donors, the oxygen of the methoxy group and the fluorine atoms can act as hydrogen bond acceptors, interacting with co-ligands or solvent molecules.

Halogen Bonding: The fluorine atoms can participate in halogen bonds, a directional interaction between a halogen atom and a Lewis base, which is increasingly being used as a tool in crystal engineering.

By carefully selecting metal centers and complementary ligands, this compound could be used to construct complex supramolecular architectures like molecular cages, polygons, or extended networks with tailored properties for applications in areas such as gas storage, sensing, or catalysis.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of pyridine-based compounds. These computational tools can analyze vast datasets to identify complex structure-activity relationships (SAR) that are not immediately apparent to human researchers.

Key Applications of AI/ML:

Predictive Modeling: ML algorithms can be trained to predict the physicochemical properties, biological activity, and potential off-target effects of novel analogs of 4-(3,5-Difluoro-4-methoxyphenyl)pyridine before they are synthesized. This predictive capability significantly reduces the time and resources spent on synthesizing and testing less promising candidates.

De Novo Design: Generative AI models can design entirely new molecules based on desired properties. By providing the models with specific parameters—such as high target affinity, low toxicity, and optimal metabolic stability—researchers can generate a portfolio of novel candidate structures based on the this compound core.

Synthesis Planning: AI can assist in devising the most efficient synthetic routes for target molecules. By analyzing reaction databases, these tools can suggest optimal reagents, reaction conditions, and purification methods, thereby streamlining the synthetic process.

Data-driven approaches, combining experimental results with machine learning analysis, can effectively optimize molecular designs for specific applications. researchgate.net For instance, ML models can decouple the contributions of multiple molecular features to a desired outcome, providing deeper insights into the intricate factors governing compound performance. researchgate.net

Exploration of Novel Synthetic Routes and C-H Functionalization Strategies

While traditional cross-coupling methods are effective, the future of synthesizing this compound and its derivatives lies in the development of more efficient, atom-economical, and sustainable synthetic strategies. A major focus is on the direct C-H functionalization of the pyridine (B92270) ring. rsc.org

C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds. nih.gov This approach avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences and reducing waste. rsc.orgresearchgate.net

Emerging Synthetic Strategies:

Transition-Metal Catalysis: The use of transition metals like palladium, rhodium, and copper is central to many modern C-H functionalization reactions. thieme-connect.combeilstein-journals.orgrsc.org These catalysts enable the selective activation of specific C-H bonds on the pyridine ring, allowing for the introduction of a wide array of functional groups (e.g., alkyl, aryl, and acyl groups). thieme-connect.com Although functionalization of the C2 position of pyridines is common due to electronic factors and the directing effect of the nitrogen atom, significant progress has been made in achieving regioselective functionalization at the more distal C3 and C4 positions. nih.gov

Late-Stage Functionalization: C-H functionalization is particularly valuable for the late-stage modification of complex molecules. This allows chemists to synthesize a core structure and then diversify it at a late step by introducing various functional groups, rapidly creating a library of analogs for screening.

The development of these novel synthetic methods will not only facilitate the synthesis of the parent compound but also enable the creation of a diverse range of derivatives with modified properties. nih.govresearchgate.net

Multiscale Simulation and Advanced Modeling Techniques

Computational modeling provides invaluable insights into the behavior of molecules at an atomic level. For this compound, advanced simulation techniques can elucidate its interactions with biological targets, predict its conformational preferences, and guide the design of more potent and selective analogs. nih.govelsevierpure.com

Key Modeling Approaches:

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound and its interaction with a target protein over time. nih.govresearchgate.net These simulations provide a detailed picture of the binding process, revealing key intermolecular interactions, the role of solvent molecules, and the conformational changes that occur upon binding. nih.govacs.org Unbiased MD simulations can be used to explore potential binding pockets on a protein surface. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach combines the high accuracy of quantum mechanics for the reactive or key interaction part of a system (e.g., the ligand and the active site) with the efficiency of molecular mechanics for the larger environment (e.g., the rest of the protein and solvent). This allows for an accurate description of electronic effects, such as polarization and charge transfer, which are crucial for understanding binding affinity.

Free Energy Calculations: Methods like Free Energy Perturbation (FEP) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate the binding free energy between a ligand and its target protein. nih.govresearchgate.netnih.gov These calculations provide a quantitative prediction of binding affinity, which is essential for ranking potential drug candidates and prioritizing synthetic efforts.

These multiscale modeling techniques bridge the gap between molecular structure and macroscopic properties, offering a powerful toolkit for the rational design of new compounds. comsol.com

Expanding Applications beyond Current Scope through Molecular Engineering

The inherent versatility of the pyridine and biaryl motifs opens up possibilities for applications beyond their initial intended use. nih.govelsevier.com Through precise molecular engineering, the core structure of this compound can be adapted to create molecules with novel functions in medicinal chemistry, materials science, and catalysis.

Potential Future Applications:

New Therapeutic Targets: The pyridine scaffold is a common feature in a vast number of FDA-approved drugs and biologically active molecules. rsc.orgnih.gov By modifying the substitution patterns on both the pyridine and phenyl rings, it is possible to design analogs that target different biological pathways. For example, derivatives could be engineered to act as inhibitors for other classes of enzymes or to modulate protein-protein interactions. nih.govnih.gov

Agrochemicals: Pyridine derivatives are widely used in the agrochemical industry. nih.gov Molecular engineering could lead to the development of new herbicides, fungicides, or insecticides based on the this compound scaffold, potentially with improved efficacy and environmental profiles.

Functional Materials: The electronic properties of biarylpyridine systems make them attractive candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or as ligands in organometallic catalysis. nih.gov Fine-tuning the electronic structure through molecular engineering could lead to materials with tailored optical or catalytic properties.

The strategic modification of the compound's structure allows for the exploration of a vast chemical space, paving the way for the discovery of new and valuable applications.

Q & A

Q. What are the recommended synthetic routes for preparing 4-(3,5-Difluoro-4-methoxyphenyl)pyridine, and how can reaction conditions be optimized?

The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging aryl halides (e.g., brominated precursors) and boronic acids. For example, coupling a fluorinated aryl bromide with pyridinylboronic acid under palladium catalysis in a mixed solvent system (e.g., toluene/water) at 80–100°C . Optimization involves adjusting catalyst loading (e.g., 1–5 mol% Pd(PPh₃)₄), base selection (e.g., Na₂CO₃), and reaction time (12–24 hours). Post-synthesis purification via silica gel column chromatography (eluent: hexane/ethyl acetate) ensures high purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C, ¹⁹F) to confirm substituent positions and fluorine integration .

- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass spectrometry (ESI-TOF) for molecular weight verification (e.g., [M+H]⁺ peak) .

- Elemental analysis to validate empirical formula consistency .

Q. What safety precautions are critical when handling this compound?

Although comprehensive toxicity data are unavailable, standard precautions for fluorinated aromatic compounds apply:

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact .

- Work in a fume hood to minimize inhalation risks .

- Store in a cool, dry environment away from oxidizing agents .

- Dispose of waste via approved protocols for halogenated organics .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in this compound?

SCXRD provides precise bond lengths, angles, and intermolecular interactions. For fluorinated pyridines, SHELX programs (e.g., SHELXL) refine structures using high-resolution data to resolve electron density maps, particularly for fluorine and methoxy groups . Critical parameters include:

- Space group determination (e.g., monoclinic C2/c symmetry observed in analogous compounds) .

- Analysis of π-π stacking (Cg⋯Cg distances ~3.6 Å) and C–H⋯π interactions to map supramolecular assembly .

Q. What methodologies are effective for studying the electronic effects of fluorine and methoxy substituents?

- DFT calculations (e.g., B3LYP/6-311G**) model substituent effects on electron distribution and aromaticity .

- Cyclic voltammetry quantifies redox potentials, revealing fluorine’s electron-withdrawing impact on the pyridine ring .

- UV-Vis spectroscopy tracks bathochromic shifts caused by methoxy’s electron-donating resonance .

Q. How should researchers address contradictions in crystallographic or spectroscopic data?

- Validate SCXRD data against computational models (e.g., Mercury CSD) to confirm bond geometry .

- Cross-reference NMR assignments with 2D techniques (COSY, HSQC) to resolve signal overlaps .

- Replicate experiments under controlled conditions to rule out solvent or temperature artifacts .

Q. What strategies optimize the compound’s solubility for biological assays?

- Co-solvent systems : Use DMSO-water mixtures (<10% DMSO) to balance solubility and biocompatibility .

- pH adjustment : Protonate the pyridine nitrogen in acidic buffers (pH ~4–5) to enhance aqueous solubility .

- Nanoparticle formulation : Encapsulate in PEGylated liposomes to improve bioavailability .

Methodological Tables

Table 1. Key Crystallographic Parameters for Fluorinated Pyridines (Analogous Structures)

| Parameter | Value (Example) | Significance | Reference |

|---|---|---|---|

| Space group | C2/c | Monoclinic symmetry | |

| Cg⋯Cg distance (π-π) | 3.606 Å | Weak stacking interactions | |

| C–H⋯Cg distance | 2.739 Å | Intermolecular hydrogen bonding |

Table 2. Synthetic Optimization Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.